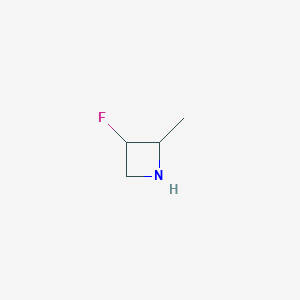

3-Fluoro-2-methylazetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged scaffolds in medicinal chemistry and organic synthesis. rsc.orgrsc.org Their importance stems from their unique combination of ring strain and stability. With a ring strain of approximately 25.4 kcal/mol, azetidines are more stable and easier to handle than the highly reactive three-membered aziridines, yet more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This intermediate reactivity allows for selective ring-opening reactions, making them valuable building blocks for the synthesis of more complex molecules. ub.bw

In medicinal chemistry, the rigid, three-dimensional structure of the azetidine ring is sought after as it can lead to improved binding affinity and selectivity for biological targets. rsc.org The incorporation of azetidine motifs can also enhance physicochemical properties such as aqueous solubility and metabolic stability. ub.bw Several approved drugs, including the antihypertensive azelnidipine (B1666253) and the anticancer agent cobimetinib, feature an azetidine core, highlighting the therapeutic relevance of this heterocyclic system. rsc.org The development of novel synthetic methods to access diversely functionalized azetidines remains an active area of research, driven by the desire to expand the chemical space available for drug discovery programs. rsc.orgub.bw

The Strategic Role of Fluorine Atom Incorporation in Molecular Design for Research

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a variety of molecular properties. nih.govtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet it can profoundly alter the electronic properties of a molecule. tandfonline.com

Key effects of fluorination in molecular design for research include:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. tandfonline.comnih.gov This can lead to increased metabolic stability and a longer in vivo half-life of a drug candidate.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. tandfonline.comnih.gov

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to electrostatic and steric interactions. beilstein-journals.org This can be used to lock a molecule into a bioactive conformation, thereby enhancing its activity.

The strategic incorporation of fluorine continues to be a powerful tool for medicinal chemists, enabling the optimization of lead compounds and the development of novel therapeutics with improved properties. nih.govtandfonline.com

Specific Research Focus on 3-Fluoro-2-methylazetidine within the Fluoroazetidine Class

Within the broader class of fluorinated azetidines, this compound represents a specific and interesting scaffold for research. The presence of both a fluorine atom and a methyl group on the azetidine ring introduces two points of potential stereoisomerism, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This stereochemical complexity offers opportunities for fine-tuning the three-dimensional structure and, consequently, the biological activity and physicochemical properties of molecules incorporating this scaffold.

Research on this compound and its derivatives is driven by the desire to combine the beneficial properties of the azetidine ring with the strategic advantages of fluorination. The methyl group can provide an additional point of interaction with biological targets or influence the local conformation of the ring. The fluorine atom, as discussed, can enhance metabolic stability and binding affinity. beilstein-journals.org Synthetic routes to access specific stereoisomers of this compound are of particular interest, as they would allow for a systematic investigation of the structure-activity relationships (SAR) of compounds containing this motif. arkat-usa.orgresearchgate.net The exploration of this specific fluoroazetidine is part of a larger effort to develop novel, three-dimensional building blocks for the construction of next-generation therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHOOOMCCXWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylazetidine and Analogues

Strategies for Azetidine (B1206935) Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, relying on the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring. These methods often involve the use of a suitable precursor bearing a nucleophilic nitrogen atom and an electrophilic carbon center separated by a three-atom linker.

One of the most direct and established methods for constructing the azetidine scaffold is through intramolecular SN2 reactions. This approach typically involves a γ-amino halide or a related substrate where a terminal amine attacks a carbon atom bearing a good leaving group (e.g., bromide, tosylate) to form the heterocyclic ring.

For the synthesis of 3-fluoro-2-methylazetidine, a hypothetical precursor would be a 4-amino-3-fluoro-2-halopentane derivative. The cyclization would proceed via the nucleophilic attack of the amine onto the carbon bearing the halide. A related strategy involves the intramolecular aminolysis of epoxides. For instance, lanthanide(III) triflates have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yield route to substituted azetidines.

A specific method for synthesizing 3-fluoroazetidines has been developed involving the bromofluorination of N-alkenylidene-2-propenylamines. These precursors are then converted into N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which readily undergo cyclization to yield the desired 3-fluoroazetidine (B1273558) core.

Table 1: Representative Conditions for Nucleophilic Displacement in Azetidine Synthesis

| Precursor Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| γ-Amino Halide | Base (e.g., K2CO3) | Acetonitrile | Reflux | Varies | |

| cis-3,4-Epoxy Amine | La(OTf)3 | 1,2-Dichloroethane | Reflux | >80% |

Modern synthetic chemistry has seen the rise of C–H activation as a powerful tool for molecule construction. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides an efficient pathway to azetidines from readily available amine substrates. This method typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine. The directing group positions the palladium catalyst in proximity to a specific γ-C–H bond.

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism, transforming a γ-C(sp³)–H bond into a C–N bond with high efficiency and often excellent diastereoselectivity. This strategy allows for the use of precursors without pre-installed leaving groups, increasing the atom economy of the process. The reaction tolerates a wide range of functional groups and can be applied to complex substrates to construct various azabicyclic scaffolds.

Table 2: Conditions for Pd-Catalyzed Intramolecular C–H Amination

| Catalyst | Ligand/Directing Group | Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | Picolinamide (PA) | PhI(OAc)2 | Toluene | 100 °C | 60-85% |

Strain-release-driven reactions offer a unique approach to azetidine synthesis by expanding a smaller, more strained ring. The ring expansion of three-membered aziridine (B145994) rings into four-membered azetidines is a key example of this strategy. Vinylaziridines, in particular, are valuable synthetic intermediates for these transformations. The inherent ring strain of the aziridine moiety facilitates ring-opening and subsequent rearrangement or cycloaddition to form larger, more stable heterocycles.

For example, palladium-catalyzed reactions of vinylaziridines can lead to ring expansion, affording functionalized azetidines. This process leverages the release of ring strain (approximately 27 kcal/mol for aziridine) to drive the reaction forward, often proceeding with high efficiency. These methods can provide access to complex azetidine structures that might be difficult to obtain through linear cyclization precursors.

Reductive cyclization provides another route to the azetidine ring from linear precursors containing functionalities that can be transformed into an amine and an electrophilic center under reducing conditions. For example, the key steps of one such process involve a bromofluorination of appropriate alkenyl azides, which is followed by the reduction of the azide (B81097) to the corresponding amine and its subsequent cyclization to yield 3-fluorinated azaheterocycles. This multi-step, one-pot sequence avoids the isolation of potentially unstable intermediates and provides a streamlined synthesis of the target heterocycle.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions involve the combination of two unsaturated molecules to form a cyclic product. For azetidine synthesis, the [2+2] cycloaddition is the most relevant, typically involving an imine and an alkene.

The aza Paternò–Büchi reaction, which is the [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine ring. This reaction can be initiated through direct UV irradiation or by using a triplet sensitizer. Recent advancements have enabled these cycloadditions to be performed using visible light and a photocatalyst, offering milder and more selective reaction conditions. These photocatalytic methods can proceed via dehydrogenative coupling of amines and alkenes, representing a highly atom-economic approach to functionalized azetidines.

Another powerful variant is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). The resulting β-lactam can then be reduced to the corresponding azetidine. This method is highly versatile, as a wide variety of substituted ketenes and imines can be employed, allowing for the synthesis of a diverse range of substituted azetidines.

Table 3: Examples of Cycloaddition Reactions for Azetidine/Precursor Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aza Paternò–Büchi | Imine | Alkene | UV light, sensitizer | Azetidine | |

| Photocatalytic [2+2] | Amine | Alkene | Visible light, Ir catalyst | Azetidine |

Ring Contraction Methodologies Leading to Azetidines

Ring contraction provides an alternative pathway to the azetidine skeleton from larger, more readily available heterocyclic precursors. One effective method involves the synthesis of N-sulfonylazetidines via the ring contraction of α-bromo N-sulfonylpyrrolidinones (five-membered rings).

The proposed mechanism for this transformation begins with a nucleophilic addition to the N-activated amide carbonyl group, leading to the cleavage of the N–C(O) bond. This step forms an α-bromocarbonyl derivative with a γ-positioned amide anion. This intermediate subsequently undergoes an intramolecular SN2 cyclization, resulting in the expulsion of the bromide ion and the formation of the four-membered azetidine ring. This method is versatile, allowing for the incorporation of various nucleophiles, such as alcohols and amines, to generate α-acylated azetidines.

Electroreductive Intramolecular Cross-Coupling for Azetidine Synthesis

Electrochemical methods offer a unique approach to ring formation under mild conditions. The electroreductive intramolecular coupling of chiral α-imino esters has been shown to stereospecifically produce cis-2,4-disubstituted azetidine derivatives. In this process, the α-imino ester, often derived from an amino acid, undergoes reduction at a cathode (typically platinum) in the presence of a supporting electrolyte.

This electrochemical reduction generates a radical anion intermediate which then cyclizes to form the azetidine ring. The reaction is performed in the presence of trapping agents like chlorotrimethylsilane. This method provides high diastereoselectivity and enantiomeric excess, demonstrating a controlled way to construct chiral azetidine frameworks.

Kulinkovich-Type Coupling Reactions in Azetidine Formation

Kulinkovich-type reactions, which traditionally involve titanium-mediated cyclopropanation of esters, have been adapted for the synthesis of nitrogen-containing heterocycles. A significant development is the Ti(IV)-mediated intermolecular coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines.

The reaction is proposed to proceed through a Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed in situ. This intermediate acts as a 1,2-dianion equivalent that inserts into the oxime ether, ultimately leading to the formation of the four-membered azetidine ring. This methodology is notable for its broad substrate scope and its ability to construct densely functionalized azetidines that would be challenging to access through other synthetic routes.

Regioselective Fluorination Techniques for Azetidine Scaffolds

The introduction of a fluorine atom into a specific position on the azetidine ring is a critical step in the synthesis of compounds like this compound. Regioselectivity is paramount, and two primary strategies are employed: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group at the target carbon by a fluoride (B91410) ion source. A common and effective method for synthesizing 3-fluoroazetidines is the nucleophilic fluorination of a 3-hydroxyazetidine precursor. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert the hydroxyl group at the C-3 position into a fluorine atom, often with high efficiency. This method is inherently regioselective as the position of the fluorine is predetermined by the position of the precursor hydroxyl group.

Electrophilic Fluorination: This strategy involves the reaction of a nucleophilic carbon center (such as an enolate or enamine) with an electrophilic fluorine source ("F+"). For the synthesis of 3-fluoroazetidine derivatives, an N-protected azetidin-3-one (B1332698) can be deprotonated to form an enolate, which is then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). The reaction is typically conducted at low temperatures in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS). The regioselectivity is controlled by the formation of the enolate at the C-3 position.

Table 2: Comparison of Regioselective Fluorination Methods for Azetidines

| Method | Precursor | Fluorinating Agent | Key Features |

| Nucleophilic | 3-Hydroxyazetidine | Diethylaminosulfur trifluoride (DAST) | Regioselectivity determined by -OH position; reliable conversion. |

| Electrophilic | Azetidin-3-one | N-Fluorobenzenesulfonimide (NFSI) | Regioselectivity determined by enolate formation; requires strong base and low temperatures. |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a primary strategy for the introduction of fluorine into the azetidine core. These methods involve the reaction of a nucleophilic fluoride source with a suitable azetidine-based electrophile.

The ring-opening of azetidines or their activated azetidinium ion counterparts by a nucleophile is a well-established method for creating functionalized linear amines. nih.govresearchgate.net When fluoride is used as the nucleophile, this reaction provides a direct route to γ-fluoroamines. The process typically involves the electrophilic activation of the azetidine nitrogen, which facilitates the nucleophilic attack at one of the ring carbons. nih.gov The regioselectivity of the attack, whether at the C2 or C4 position, is a critical aspect of this methodology and is influenced by steric and electronic factors of the substituents on the azetidine ring. nih.gov For instance, the reaction of a 2-aryl-substituted N-tosylazetidine can be triggered under mild, transition-metal-free conditions to forge new carbon-carbon bonds, and this principle extends to the formation of carbon-fluorine bonds. rsc.org

A specific example involves the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts with a fluoride source like tetrabutylammonium (B224687) fluoride (Bu4NF). The nucleophilic attack preferentially occurs at the more substituted carbon atom (the 2-position), yielding the corresponding tertiary alkyl fluoride. nih.gov

A noteworthy method for the synthesis of γ-fluorinated amines involves the regioselective ring-opening of azetidines using Olah's reagent, which is a complex of hydrogen fluoride and pyridine (B92270) (Pyridine-HF). rsc.org This reagent serves as a convenient and effective source of nucleophilic fluoride. The reaction proceeds under mild conditions and is applicable to azetidines with both 2-aryl and 2-tert-butyl substitutions. rsc.org

The proposed mechanism involves the acid-promoted activation of the azetidine nitrogen atom, which generates a carbocationic intermediate. This intermediate is then intercepted by the fluoride ion from the Pyridine-HF complex. This approach highlights the utility of Pyridine-HF in achieving regioselective C-F bond formation through the cleavage of the strained azetidine ring. rsc.org

Deoxyfluorination is a powerful technique for converting hydroxyl groups into fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. In the context of azetidine synthesis, a hydroxyl-substituted precursor, such as a 1-tert-butoxycarbonyl-3-hydroxy-3-methylazetidine, can be converted to its fluorinated analogue. google.com

However, deoxyfluorination of N-heterocyclic systems can be accompanied by rearrangements. For example, the treatment of enantiopure 2-hydroxyalkylazetidines with DAST can lead to a stereospecific rearrangement, yielding 3-fluoropyrrolidines instead of the expected fluoroazetidines. researchgate.net This rearrangement proceeds through a bicyclic 1-azoniabicyclo[2.1.0]pentane intermediate, which is then regioselectively opened by the fluoride anion. researchgate.net While this specific example leads to a ring expansion, it underscores the potential for complex transformations and the need for careful substrate design to achieve the desired fluoroazetidine product.

| Reagent Used | Precursor Type | Product Type | Key Features |

| Tetrabutylammonium fluoride (Bu4NF) | 2-Arylazetidinium salt | γ-Fluoroamine (tertiary alkyl fluoride) | Site-selective opening at the more substituted carbon. nih.gov |

| Olah's Reagent (Pyridine-HF) | 2-Substituted azetidine | γ-Fluorinated amine | Mild conditions, acid-promoted N-activation. rsc.org |

| Diethylaminosulfur trifluoride (DAST) | Hydroxy-substituted azetidine | Fluoroazetidine or rearranged product (e.g., fluoropyrrolidine) | Potential for stereospecific rearrangement via bicyclic intermediates. researchgate.net |

The formation of bicyclic aziridinium (B1262131) intermediates is a known mechanistic pathway in the synthesis and rearrangement of fluorinated N-heterocycles. mdpi.com In a related synthesis, the treatment of a fluoroazetidine derivative with a fluorinating agent like XtalFluor led to the formation of a difluoroproline through a bicyclic aziridinium intermediate. mdpi.com This suggests that a strategy to form fluoroazetidines could involve the intramolecular cyclization of a precursor that generates an aziridinium ion, which is subsequently opened by a fluoride nucleophile. The regioselectivity of the fluoride attack on the aziridinium intermediate would be crucial in determining the final product structure.

Bromofluorination of Alkenyl Azides as a Key Step to Fluoroazetidines

A robust synthetic route to 3-fluoro-3-methylazetidine (B2432997) derivatives utilizes the bromofluorination of an alkenyl azide precursor. researchgate.net This strategy involves a multi-step sequence that constructs the fluorinated heterocyclic ring.

The key steps are:

Bromofluorination: An appropriate alkenyl azide undergoes bromofluorination, introducing both a bromine and a fluorine atom across the double bond.

Reduction: The resulting azide is reduced to the corresponding primary amine.

Cyclization: The amine then undergoes intramolecular cyclization, displacing the bromine atom to form the 3-fluorinated azetidine ring. researchgate.net

This methodology was successfully applied to synthesize 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, demonstrating its utility in creating specific, functionalized fluoroazetidines that are valuable for pharmaceutical development. researchgate.net

| Step | Reaction | Purpose |

| 1 | Bromofluorination | Introduction of fluorine and a leaving group (bromine) to an alkenyl azide precursor. researchgate.net |

| 2 | Azide Reduction | Conversion of the azide to a primary amine. researchgate.net |

| 3 | Intramolecular Cyclization | Formation of the azetidine ring via nucleophilic displacement of bromide by the amine. researchgate.net |

Stereoselective and Enantioselective Synthesis of Fluoroazetidines

The development of methods for the stereoselective synthesis of chiral fluorinated compounds is of high importance, as the biological activity of molecules is often dependent on their specific stereochemistry. nih.govnih.gov Several strategies can be envisioned and have been applied to create enantioenriched fluoroazetidines.

One direct approach involves starting from a chiral precursor. For instance, the synthesis of 3-fluoroazetidine carboxylic acids has been achieved starting from D-glucose, utilizing a sequence of established carbohydrate transformations coupled with a nucleophilic fluorination step. mdpi.com This leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

Asymmetric hydrogenation is another powerful tool. Unsaturated azetidine precursors, such as 2-azetinylcarboxylic acids, can be synthesized and then reduced using chiral ruthenium or palladium complexes. acs.org This allows for the diastereo- and enantioselective formation of the saturated, functionalized azetidine ring. While not explicitly demonstrated for a fluoro-substituted case in the cited literature, this methodology presents a viable pathway.

Furthermore, general strategies for asymmetric fluorination, which include electrophilic fluorination catalyzed by chiral transition metal complexes or organocatalysts, could be adapted for azetidine precursors. nih.govmdpi.com These methods are crucial for creating chiral molecules containing a C-F stereogenic center. The choice of catalyst and fluorinating agent is critical to controlling the stereochemical outcome. mdpi.com

Control of Stereochemistry in Azetidine Ring Construction

The stereoselective synthesis of the azetidine ring is a critical first step in obtaining stereochemically pure this compound. The relative stereochemistry between the C2-methyl group and the C3-substituent (which will become the fluorine atom) can be established during the ring formation.

One common strategy for constructing the azetidine ring is through the cyclization of γ-amino alcohols or their derivatives. The stereochemistry of the starting material, often derived from the chiral pool, dictates the stereochemistry of the resulting azetidine. For instance, the cyclization of a stereodefined 3-amino-4-hydroxy-pentane derivative would yield a 2-methyl-3-hydroxyazetidine with a specific cis or trans configuration. This hydroxy group can then be converted to a fluorine atom in a subsequent step.

Another approach involves the [2+2] cycloaddition of an imine with an appropriate alkene. The stereochemical outcome of this reaction can be influenced by the choice of reactants, catalysts, and reaction conditions. Chiral auxiliaries on the imine or the use of a chiral Lewis acid catalyst can induce facial selectivity, leading to the formation of an enantioenriched azetidine.

Ring expansion of appropriately substituted aziridines offers another pathway to stereocontrolled azetidine synthesis. For example, a 2-methyl-3-(halomethyl)aziridine can undergo a stereospecific ring expansion to a 3-halo-2-methylazetidine. The stereochemistry of the starting aziridine is often transferred to the azetidine product.

| Starting Material | Method | Key Features |

| Stereodefined 3-amino-4-hydroxypentane derivatives | Intramolecular cyclization | Stereochemistry derived from chiral pool starting materials. |

| Imines and alkenes | [2+2] Cycloaddition | Stereocontrol achieved through chiral auxiliaries or chiral catalysts. |

| 2-Methyl-3-(halomethyl)aziridines | Ring expansion | Stereospecific transformation, retaining the stereochemistry of the aziridine. |

Asymmetric Fluorination Methodologies for Azetidine Derivatives

With a stereodefined 2-methylazetidine (B154968) precursor in hand, the next critical step is the introduction of the fluorine atom at the C3 position. Asymmetric fluorination can be achieved through various methods, primarily involving electrophilic or nucleophilic fluorinating reagents.

Electrophilic Fluorination: This approach typically involves the deprotonation of an N-protected 2-methylazetidine at the C3 position to form an enolate or a related nucleophilic species, which is then trapped by an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The stereoselectivity of the fluorination can be controlled by using a chiral base for the deprotonation or by the inherent stereochemistry of the azetidine ring directing the approach of the fluorinating agent. For instance, a bulky protecting group on the nitrogen atom can shield one face of the molecule, leading to a diastereoselective fluorination.

Nucleophilic Fluorination: This method often starts with a 2-methylazetidine derivative bearing a good leaving group, such as a hydroxyl or a sulfonate group, at the C3 position. Nucleophilic displacement with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can introduce the fluorine atom. The reaction typically proceeds with inversion of configuration (SN2 mechanism), allowing for the synthesis of the opposite stereoisomer from a given precursor. The choice of the fluoride source and reaction conditions is crucial to minimize side reactions, such as elimination.

| Precursor | Reagent | Method | Stereochemical Outcome |

| N-protected 2-methylazetidine | NFSI, Selectfluor® | Electrophilic Fluorination | Diastereoselective, influenced by protecting groups. |

| 2-Methylazetidin-3-ol or its sulfonates | CsF, TBAF | Nucleophilic Fluorination | Inversion of configuration (SN2). |

Preparation of Enantioenriched Fluoroazetidine Derivatives

The preparation of enantioenriched this compound can be achieved by two main strategies: asymmetric synthesis from achiral precursors or resolution of a racemic mixture.

Asymmetric Synthesis: This is often the more efficient approach. It can involve the use of a chiral catalyst in the azetidine ring formation or in the fluorination step. For example, a chiral phase-transfer catalyst could be employed for the asymmetric fluorination of an N-protected 2-methylazetidin-3-one. Alternatively, starting from a chiral building block, such as an enantiopure amino acid, ensures the final product is also enantioenriched. For example, the synthesis can start from L- or D-threonine, which already possesses the required stereochemistry that can be translated into the 2-methyl and 3-fluoro substituents of the azetidine ring.

Resolution: A racemic mixture of this compound or a suitable precursor can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by fractional crystallization. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique.

| Strategy | Method | Example |

| Asymmetric Synthesis | Catalytic asymmetric reaction or use of chiral pool starting materials | Asymmetric fluorination of 2-methylazetidin-3-one with a chiral catalyst. Synthesis from L-threonine. |

| Resolution | Formation of diastereomeric salts or enzymatic resolution | Resolution of racemic this compound with a chiral acid. |

Derivatization Strategies for this compound Analogues

The this compound scaffold can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be performed at the azetidine nitrogen, the methyl group, or by introducing additional chiral centers.

Functionalization at the Azetidine Nitrogen

The secondary amine of the azetidine ring is a versatile handle for a variety of functionalization reactions.

N-Acylation: The nitrogen can be readily acylated using acid chlorides, anhydrides, or activated esters to introduce a wide range of amide functionalities.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be used to introduce various alkyl or arylalkyl groups.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

Modifications at the Methyl Group

The methyl group at the C2 position can also be a site for derivatization, although it is generally less reactive than the azetidine nitrogen.

Radical Halogenation: Under radical conditions, the methyl group can be halogenated, for example, with N-bromosuccinimide (NBS), to introduce a bromine atom, which can then be displaced by other nucleophiles.

Oxidation: Controlled oxidation can convert the methyl group into a hydroxymethyl or a carboxyl group, providing further handles for functionalization.

Metalation-Alkylation: Deprotonation of the methyl group with a strong base, if achievable without affecting the azetidine ring, could be followed by quenching with an electrophile to introduce new substituents. However, the acidity of the methyl protons is generally low.

Introduction of Additional Chiral Centers

New chiral centers can be introduced to the this compound scaffold to explore the impact of additional stereochemistry on biological activity.

From N-Functionalization: Acylation or alkylation of the azetidine nitrogen with a chiral, non-racemic reagent will introduce a new chiral center.

From C2-Methyl Group Modification: If the methyl group is converted to a hydroxymethyl group, subsequent oxidation to an aldehyde and reaction with a chiral nucleophile can generate a new stereocenter.

At C4: While challenging due to the lower reactivity of the C4 position, functionalization at this position would introduce another stereocenter. This might be achieved through C-H activation methodologies, although this is a developing area of research for azetidines.

Reaction Mechanisms and Reactivity Profiles of Fluoroazetidines

Understanding the Strain-Driven Character of the Four-Membered Azetidine (B1206935) Heterocycle

Azetidines, a class of four-membered nitrogen-containing heterocycles, are analogous to cyclobutane. rsc.org Their chemical behavior is largely governed by significant ring strain, estimated to be approximately 25.4 kcal mol⁻¹. rsc.org This inherent strain is a critical factor that drives the reactivity of the azetidine ring. rsc.orgrsc.org The strain energy of azetidines is intermediate between that of the more strained and less stable aziridines (27.7 kcal mol⁻¹) and the significantly less strained, more stable five-membered pyrrolidines (5.4 kcal mol⁻¹). rsc.org

This balance of strain and stability makes azetidines unique; they are stable enough for practical handling yet can be prompted to undergo specific reactions under appropriate conditions. rsc.orgresearchwithrutgers.com The ring strain facilitates reactions involving the cleavage of the σ-N–C bonds, providing a valuable pathway for bond functionalization. rsc.org This unique, strain-driven reactivity is increasingly being leveraged in organic synthesis to create more complex molecular architectures. rsc.orgsemanticscholar.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal mol⁻¹) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine (B122466) | 5-membered | 5.4 |

Influence of Fluorine Substitution on Azetidine Reactivity

The substitution of a hydrogen atom with fluorine on the azetidine ring profoundly alters its chemical reactivity. nih.govacs.org Fluorine's high electronegativity introduces strong inductive effects, which modulate the electronic distribution within the molecule. researchgate.net This electronic perturbation significantly impacts the susceptibility of the azetidine ring to nucleophilic attack. nih.govacs.org

While azetidines without electron-withdrawing groups are relatively unreactive, the introduction of a fluorine atom can dramatically increase their reactivity, making them comparable to N-acyl activated aziridines. nih.govacs.org The fluorine substituent enhances the electrophilic character of the ring carbons, making them more susceptible to attack by nucleophiles. This effect is rationalized by considering the stabilization of the transition state during nucleophilic attack and the increased partial positive charge on the ring carbons. nih.govacs.orgresearchgate.net

The presence of a fluorine atom significantly influences the facility and regioselectivity of ring-opening reactions in azetidines. nih.gov Ring-opening reactions of strained heterocycles like azetidines are typically S_N_2-type processes, driven by the release of ring strain. beilstein-journals.orgmdpi.com The introduction of an electronegative fluorine atom can further promote these reactions by activating the ring.

Fluorine substitution exerts a strong directing effect on both the regioselectivity and stereoselectivity of nucleophilic attacks on the azetidine ring. In studies on the closely related fluoroaziridines, a vast preference for nucleophilic attack at the carbon atom distal to the fluorine substituent (the C3 position in 2-fluoroaziridine) has been observed. nih.govacs.org This regioselectivity is attributed to both steric hindrance and electronic effects. The electron-withdrawing nature of fluorine polarizes the C-F bond, which can influence the electrostatic potential around the ring and direct the incoming nucleophile.

The stereochemistry of the ring-opening is typically controlled by an S_N_2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. beilstein-journals.org Therefore, the stereochemistry of the starting fluoroazetidine will dictate the stereochemistry of the resulting acyclic product. The precise control over both where the nucleophile attacks (regioselectivity) and from which direction (stereoselectivity) makes fluorinated azetidines valuable intermediates in asymmetric synthesis. nih.gov

Elucidation of Mechanistic Pathways in Fluoroazetidine Synthesis

The synthesis of fluoroazetidines can be achieved through various mechanistic pathways, including catalytic and photochemical methods that allow for the construction of the strained four-membered ring.

Palladium-catalyzed reactions are powerful tools for constructing nitrogen-containing heterocycles. nih.gov One such method applicable to the synthesis of azetidine-related structures is the intramolecular aza-Wacker-type cyclization. nih.gov This type of reaction typically involves the following mechanistic steps:

Nucleopalladation : The reaction initiates with the nucleophilic attack of the nitrogen atom of an unsaturated amine or amide onto a palladium(II)-activated olefin. This forms a key carbon-palladium(II) intermediate. nih.gov

Reductive Elimination : The resulting intermediate can then undergo subsequent reaction steps, such as reductive elimination, to forge the new C-N bond and close the four-membered ring.

Catalyst Regeneration : The active Pd(II) catalyst is regenerated in the presence of a terminal oxidant, allowing the catalytic cycle to continue. nih.gov

This mechanism provides a pathway to highly substituted and functionally diverse azetidine structures under relatively mild conditions. nih.gov

Photochemical reactions offer an alternative and sustainable approach to synthesizing strained ring systems like azetidines. rsc.orgchim.it A common photochemical pathway for forming four-membered rings is the Norrish-Yang reaction. researchgate.netdurham.ac.uk The general mechanism for forming a 3-hydroxyazetidine, a precursor that could potentially be converted to a 3-fluoroazetidine (B1273558), is as follows:

Photoexcitation : The reaction begins with the absorption of light by a ketone, promoting it to an excited state (n→π* transition). durham.ac.uknih.gov

Intramolecular Hydrogen Abstraction : The excited ketone undergoes intramolecular γ-hydrogen abstraction, typically from a carbon atom attached to the nitrogen, to form a 1,4-diradical intermediate. durham.ac.uk

Cyclization : This diradical intermediate then cyclizes to form the azetidine ring, resulting in a 3-hydroxyazetidine product. durham.ac.uk

The efficiency of this photochemical process can be enhanced by using flow chemistry setups, which allow for uniform irradiation and better control over reaction conditions, enabling scalable access to these valuable heterocyclic compounds. durham.ac.uk

Ring Rearrangement Mechanisms (e.g., Aziridine to Azetidine Transformations)

The synthesis of the azetidine core, particularly functionalized derivatives like 3-fluoro-2-methylazetidine, can be achieved through various synthetic routes, including the strategic rearrangement of smaller, more strained aziridine rings. While direct experimental studies detailing the rearrangement to this compound are not extensively documented in publicly available literature, several established mechanisms for aziridine-to-azetidine transformations provide a basis for understanding potential synthetic pathways. These rearrangements are typically driven by the release of ring strain, converting the highly strained three-membered aziridine (ring strain ~27.7 kcal/mol) to the comparatively more stable four-membered azetidine (ring strain ~25.4 kcal/mol) rsc.org.

One of the key mechanisms involves the intramolecular rearrangement of suitably substituted aziridines. For instance, the transformation of 2-(halomethyl)aziridines into 3-haloazetidines can occur via thermal isomerization nih.gov. This process is believed to proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is subsequently opened by a nucleophile (in this case, the halide anion) at the less sterically hindered carbon, leading to the thermodynamically more stable four-membered ring. Aziridines are often the kinetically favored cyclization products in certain reactions, but can be converted to the corresponding azetidine derivatives under thermal conditions nih.govresearchgate.net.

A notable example is the synthesis of 3-methoxy-3-methylazetidines, which proceeds through the formation and subsequent ring expansion of an intermediate 2-bromomethyl-2-methylaziridine. researchgate.net This reaction highlights how substituents can profoundly influence the reaction outcome. The presence of a methyl group on the aziridine ring facilitates the rearrangement to the azetidine structure, which is the thermodynamic product researchgate.net.

Another powerful method for achieving a one-carbon ring expansion of aziridines to azetidines is through reactions involving carbenes. The reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, for example, results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, which then undergoes a ring-opening and ring-closing cascade to furnish the azetidine product nih.gov.

The table below summarizes key characteristics of different aziridine-to-azetidine rearrangement mechanisms.

| Rearrangement Type | Precursor Requirement | Conditions | Key Intermediate | Ref. |

| Thermal Isomerization | 2-(Halomethyl)aziridine | Thermal (Heating) | Bicyclic Aziridinium Ion | nih.gov |

| Substituent-Driven Rearrangement | 2-Alkyl-2-(halomethyl)aziridine | Reflux in Methanol | Carbocation-like | researchgate.net |

| Carbene-Mediated Expansion | Methylene Aziridine | Rhodium Catalyst | Aziridinium Ylide | nih.gov |

Considerations for Ring Stability and Cleavage in Fluoroazetidine Scaffolds

The stability and reactivity of the azetidine ring are fundamentally governed by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol rsc.org. This value is intermediate between the highly strained aziridine ring (~27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine ring (~5.4 kcal/mol) rsc.org. This moderate strain makes the azetidine ring more stable and easier to handle than aziridines, yet susceptible to ring-opening reactions under appropriate conditions. The introduction of substituents, particularly an electronegative fluorine atom, can significantly modulate the scaffold's stability and cleavage profile.

Computational studies on the smaller, more strained fluoroaziridine ring provide valuable insights into the potential effects of fluorination on azetidine reactivity. These studies have shown that fluorine substitution dramatically increases the susceptibility of the aziridine ring to nucleophilic attack and cleavage researchgate.netnih.govacs.org. For example, calculations indicated that 2-fluoroaziridine reacts with ammonia (B1221849) more than 10¹¹ times faster than the unsubstituted aziridine, when accounting for the release of ring strain nih.govacs.org. This enhanced reactivity is attributed to the stabilization of the transition state for nucleophilic attack. It is reasonable to extrapolate that a similar, albeit less pronounced, activating effect would be observed in the less-strained azetidine system.

The table below, based on computational data for aziridine derivatives, illustrates the calculated increase in reactivity towards nucleophilic cleavage upon fluorination.

| Compound | Relative Reaction Rate (vs. Aziridine) | Nucleophilic Attack Site | Ref. |

| Aziridine | 1 | - | nih.govacs.org |

| 2-Fluoroaziridine | >10¹¹ | C3 Position | nih.govacs.org |

| trans-2,3-Difluoroaziridine | ~2 x (Rate of 2-Fluoroaziridine) | C3 Position | nih.govacs.org |

Ring cleavage of the azetidine scaffold is typically initiated by the quaternization of the ring nitrogen atom. Azetidines with a basic ring nitrogen can undergo facile ring cleavage to yield 3-halo-1-aminopropane derivatives when treated with alkylating or acylating agents researchgate.net. The rate of this cleavage is largely dependent on the rate of quaternization researchgate.net. In the context of a fluoroazetidine, the electron-withdrawing nature of the fluorine would decrease the basicity of the nitrogen atom, potentially slowing the rate of quaternization and subsequent cleavage under these specific conditions. However, the polarized C-F bond would make the C3 carbon more electrophilic and thus more susceptible to direct attack by nucleophiles, representing an alternative pathway for ring cleavage.

Conformational Analysis and Intramolecular Interactions of Fluoroazetidines

Conformational Preferences of 3-Fluoro-2-methylazetidine Derivatives

The azetidine (B1206935) ring is not planar; it adopts a puckered conformation to relieve ring strain, with a reported dihedral angle of 37° for the parent molecule. In this compound, two diastereomers exist: cis and trans, depending on the relative orientation of the fluorine and methyl groups. For each diastereomer, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

The conformational equilibrium is dictated by balancing the steric bulk of the methyl group and the potent stereoelectronic effects exerted by the fluorine atom. Generally, bulky substituents on small rings prefer an equatorial-like orientation to minimize steric hindrance. However, the conformational preferences in fluorinated N-heterocycles are often dominated by electronic factors rather than purely steric ones. In the neutral state, a dynamic equilibrium between conformers is expected, but specific interactions, particularly in the protonated state, can lock the ring into a single, highly preferred conformation.

The Role of the Carbon-Fluorine Bond in Conformational Control

The carbon-fluorine (C-F) bond is central to the conformational behavior of this compound. The high electronegativity of fluorine creates a short, strong, and highly polarized bond, with significant partial negative charge (δ-) on the fluorine and partial positive charge (δ+) on the carbon. This polarity is the origin of several stereoelectronic interactions that can act as powerful conformational control elements. researchgate.netnih.gov

These effects include:

Hyperconjugation: Interactions between the C-F bond and adjacent sigma bonds (σ) or non-bonding orbitals can stabilize specific conformations.

Charge-Dipole Interactions: A particularly strong effect occurs when the azetidine nitrogen is protonated, creating a positive charge that can interact favorably with the C-F bond dipole. researchgate.netresearchgate.net

The strategic placement of the C-F bond can therefore be used as a tool to rigidly control the three-dimensional shape of the azetidine ring. researchgate.netresearchgate.net

| Property | C-H Bond | C-C Bond | C-F Bond |

|---|---|---|---|

| Bond Length (Å) | ~1.09 | ~1.54 | ~1.35 |

| Bond Energy (kcal/mol) | ~99 | ~83 | ~116 |

| Electronegativity Difference | ~0.4 | 0 | ~1.4 |

Analysis of Intramolecular Interactions, including C–F…N+ Charge–Dipole Effects

The most significant intramolecular interaction governing the conformation of protonated 3-fluoroazetidine (B1273558) derivatives is the charge–dipole effect. researchgate.net When the nitrogen atom of the azetidine ring is protonated, as it would be under physiological pH, it acquires a formal positive charge. This charge engages in a strong, attractive electrostatic interaction with the electron-rich fluorine atom of the polarized C-F bond.

This C–F…N+ interaction is a general and powerful effect observed in various fluorinated N-heterocycles. researchgate.netresearchgate.net It strongly stabilizes a conformation where the C-F bond is oriented gauche to the C-N+ bond. In the puckered azetidine ring, this translates to a significant preference for the conformer that places the fluorine atom in a pseudo-axial position, bringing it closer to the charged nitrogen center. This interaction is often strong enough to override other competing steric or electronic effects, leading to a pronounced and well-defined ring pucker. researchgate.net

| Interaction | Description | Expected Conformational Impact |

|---|---|---|

| C–F…N+ Charge–Dipole | Attractive electrostatic force between the partial negative charge on fluorine and the positive charge on nitrogen. | Strongly favors a pseudo-axial fluorine orientation to minimize the F-N+ distance, inducing a significant ring pucker. |

| Steric Hindrance (A1,2 Strain) | Repulsive interaction between the 2-methyl group and the 3-fluoro group in the cis isomer. | Favors conformations that maximize the distance between these substituents. |

| Steric Hindrance (A1,3 Strain) | Repulsive interaction between a pseudo-axial substituent and the other axial ring protons/substituents. | Generally disfavors axial positions for bulky groups like methyl. |

Influence of Substituents on Azetidine Ring Pucker

The degree and nature of the azetidine ring pucker are highly sensitive to the pattern of substitution. In this compound, both the fluorine and methyl groups influence the final ring geometry.

Fluorine Substituent: As discussed, the fluorine atom's primary influence is electronic. Upon protonation of the nitrogen, the C–F…N+ charge–dipole interaction is the dominant force, promoting a conformation with a pseudo-axial fluorine, which significantly enhances the ring's pucker compared to the parent azetidine. researchgate.net

Methyl Substituent: The 2-methyl group introduces steric factors. In isolation, a methyl group would preferentially adopt a pseudo-equatorial position to minimize steric clashes with other ring atoms (A1,3 strain). In the cis-diastereomer, an additional steric repulsion (A1,2 strain) exists between the adjacent methyl and fluoro groups, further complicating the conformational preference.

The final conformation of this compound is a result of the competition between the powerful C–F…N+ charge-dipole interaction, which favors a pseudo-axial fluorine, and the steric demands of the methyl group, which favor a pseudo-equatorial position. In the protonated state, it is highly probable that the stabilizing charge-dipole interaction is the decisive factor, forcing the fluorine into a pseudo-axial orientation, even if this places the methyl group in a sterically less favorable position, particularly in the trans isomer.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Methylazetidine

Application of Density Functional Theory (DFT) for Structural Elucidation and Energy Minimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 3-Fluoro-2-methylazetidine, DFT calculations can elucidate the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netrsc.orgsemanticscholar.org The geometry is iteratively adjusted until a minimum on the potential energy surface is located. stackexchange.com This procedure can be performed for different stereoisomers, such as the cis and trans diastereomers of this compound, which arise from the relative positions of the fluorine and methyl groups.

DFT calculations provide the total electronic energy for each optimized isomer. By comparing these energies, the thermodynamically most stable isomer can be identified. The energy difference between isomers reveals their relative populations at equilibrium. For instance, calculations would likely show subtle differences in the puckering of the azetidine (B1206935) ring to accommodate the steric and electronic effects of the substituents.

Below is a hypothetical table of optimized geometric parameters for the cis and trans isomers of this compound, as would be predicted by a DFT calculation at a common level of theory.

| Parameter | trans-3-Fluoro-2-methylazetidine | cis-3-Fluoro-2-methylazetidine |

| Relative Energy (kcal/mol) | 0.00 (Reference) | +1.25 |

| Bond Lengths (Å) | ||

| C2-C3 | 1.545 | 1.548 |

| C3-N1 | 1.472 | 1.470 |

| C2-N1 | 1.475 | 1.476 |

| C3-F | 1.398 | 1.401 |

| C2-C(methyl) | 1.530 | 1.533 |

| Bond Angles (°) ** | ||

| ∠N1-C2-C3 | 88.5 | 88.2 |

| ∠C2-C3-C4 | 87.9 | 88.1 |

| ∠F-C3-C2 | 114.2 | 113.8 |

| ∠C(methyl)-C2-N1 | 115.1 | 115.5 |

| Puckering Angle (°) ** | 25.8 | 27.1 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for such a molecule. The relative energy suggests the trans isomer is more stable.

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, including the synthesis of complex molecules like this compound. A common synthetic route for azetidines involves the intramolecular cyclization of a γ-amino alcohol or halide. frontiersin.orgu-tokyo.ac.jprsc.org For this compound, a plausible precursor would be 4-amino-3-fluoropentan-1-ol or a derivative with a suitable leaving group on the C1 carbon.

Theoretical simulations can model this SN2 cyclization reaction. By calculating the energies of the reactant, product, and, most importantly, the transition state, the reaction's feasibility and kinetics can be predicted. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Locating the transition state structure is a critical step, often performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN). Once found, its structure reveals the precise arrangement of atoms at the peak of the energy barrier. Frequency calculations are then performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactant and the transition state defines the activation energy (Ea), a key parameter in determining the reaction rate.

The following table presents hypothetical data for the computational simulation of an intramolecular SN2 reaction to form the azetidine ring.

| Parameter | Reactant (Precursor) | Transition State (TS) | Product |

| Relative Energy (kcal/mol) | 0.00 | +22.5 (Ea) | -5.8 |

| Key Distances (Å) | |||

| N···C1 (forming bond) | 3.15 | 2.10 | 1.47 |

| C1-LG (breaking bond) | 1.85 | 2.45 | --- |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This table illustrates the energetic profile and key structural changes for a hypothetical ring-closing reaction. LG represents a leaving group.

Theoretical Prediction of Conformational Landscapes

The four-membered azetidine ring is not planar; it adopts a puckered conformation to relieve ring strain. The introduction of substituents at the 2- and 3-positions of this compound creates a complex conformational landscape with multiple possible low-energy structures. These conformers arise from both ring puckering and the orientation of the substituents (axial vs. equatorial).

Computational methods can systematically explore this landscape to identify all stable conformers and determine their relative energies. chemrxiv.org This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation. For fluorinated heterocycles, non-covalent interactions such as steric repulsion, dipole-dipole interactions, and hyperconjugation (e.g., σC-H → σC-F or nN → σC-F) play a significant role in determining conformational preference. d-nb.infonih.govresearchgate.net

In this compound, a key conformational question is the preference of the fluorine atom for an axial or equatorial position relative to the puckered ring. The analysis would involve rotating the substituents and allowing the geometry to relax to the nearest energy minimum. By comparing the energies of all resulting conformers, a Boltzmann distribution can be calculated to predict the population of each conformer at a given temperature. Studies on analogous fluorinated piperidines have shown that fluorine can exhibit a surprising preference for the axial position due to stabilizing hyperconjugative effects, which may also be a factor in this azetidine system. nih.gov

| Conformer Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |

| trans, F-axial, Me-equatorial | 0.00 | 75% |

| trans, F-equatorial, Me-axial | +0.85 | 20% |

| cis, F-axial, Me-axial | +1.25 | 3% |

| cis, F-equatorial, Me-equatorial | +1.50 | 2% |

Note: This illustrative table shows how computational results can predict the dominant conformer based on relative energies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluoroazetidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method is a cornerstone of modern drug design, allowing for the prediction of a compound's potency before it is synthesized. mdpi.com For fluoroazetidine analogues, a QSAR study would aim to understand how different substituents on the azetidine scaffold affect a specific biological endpoint (e.g., enzyme inhibition).

The first step in a QSAR study is to generate a dataset of fluoroazetidine analogues with known biological activities. researchgate.netijrar.org For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, specific shape indices.

Hydrophobic properties: LogP (partition coefficient), solvent-accessible surface area.

Topological properties: Indices describing molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity. A robust QSAR model has high statistical significance and, crucially, strong predictive power for new, unsynthesized compounds. nih.govnih.gov

For a hypothetical series of this compound analogues designed as inhibitors of a target enzyme, a QSAR study might look as follows:

| Compound Analogue (R-group on N1) | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Experimental Activity (pIC₅₀) |

| -H | 0.85 | 25.6 | 2.1 | 5.2 |

| -CH₃ | 1.25 | 30.2 | 2.3 | 5.5 |

| -CH₂Ph | 2.95 | 48.4 | 2.8 | 6.8 |

| -C(O)Ph | 2.10 | 49.1 | 3.5 | 6.1 |

A resulting hypothetical QSAR equation might be: pIC₅₀ = 0.55 * LogP + 0.08 * MR - 0.40 * Dipole + 4.50

This equation would suggest that increasing hydrophobicity (LogP) and size (MR) while decreasing polarity (Dipole Moment) could lead to more potent inhibitors within this specific series of fluoroazetidine analogues.

Applications of 3 Fluoro 2 Methylazetidine in Medicinal Chemistry and Chemical Biology Research

Function as a Crucial Building Block in the Synthesis of Complex Organic Molecules

3-Fluoro-2-methylazetidine serves as a crucial building block in synthetic organic chemistry, providing a ready-made, functionalized heterocyclic core for the construction of more complex molecules. Chemical suppliers categorize it as a pharmaceutical intermediate, highlighting its primary role in multi-step synthetic pathways for research in medicinal chemistry and drug discovery. synhet.com The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a desirable structural motif in drug design as it can impart conformational rigidity and act as a bioisostere for other functional groups. Azetidine carboxylic acids, for example, are recognized as important scaffolds for generating biologically active compounds. mdpi.com

The value of this compound is enhanced by its fluorination. Fluorinated building blocks are of high interest in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's properties. researchgate.net The synthesis of complex pharmaceutical candidates often relies on the use of such pre-functionalized synthons to streamline the manufacturing process and access novel chemical space. The reactivity of the azetidine nitrogen allows for its straightforward incorporation into larger scaffolds through reactions such as N-alkylation, N-arylation, or acylation, making this compound a versatile component for library synthesis and lead optimization.

Strategies for Incorporating this compound into Bioactive Scaffolds

The incorporation of the this compound moiety into larger, bioactive molecules can be achieved through various established synthetic methodologies. A primary strategy involves leveraging the nucleophilicity of the secondary amine within the azetidine ring. This amine can readily participate in nucleophilic substitution or condensation reactions to form bonds with electrophilic centers on a target scaffold.

Common synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The azetidine nitrogen can displace a leaving group (such as a halogen) on an electron-deficient aromatic or heteroaromatic ring. This is a widely used method for linking heterocyclic amines to core structures in medicinal chemistry.

Reductive Amination: The azetidine can react with an aldehyde or ketone on a parent molecule in the presence of a reducing agent to form a new carbon-nitrogen bond.

Amide Bond Formation: Coupling of the azetidine with a carboxylic acid group on a scaffold, typically mediated by standard peptide coupling reagents (e.g., EDC, HOBt), yields a stable amide linkage. This is a frequent strategy in the synthesis of drug candidates.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the azetidine and an aryl or heteroaryl halide, providing a versatile method for its incorporation.

The synthesis of fluorinated azetidine rings themselves often involves multi-step processes, including the formation of the azetidine core via intramolecular cyclization, followed by a fluorination step using electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI). researchgate.netgoogle.com

While specific, publicly disclosed pharmaceutical candidates containing the this compound moiety are not widespread, the rationale for its inclusion in drug design is strong. Fluorine is present in a significant percentage of FDA-approved drugs, where it is used to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.commdpi.com The azetidine scaffold itself is a component of various biologically active compounds, including antibacterial agents. For instance, azetidine derivatives have been incorporated into the C-7 position of fluoroquinolones to improve their antibacterial spectrum. researchgate.net

The design of new pharmaceutical candidates would utilize this compound to combine the beneficial properties of both the azetidine ring and the fluorine atom. It can serve as a conformationally restricted diamine mimic or introduce a basic center with a modulated pKa due to the inductive effect of the adjacent fluorine atom. This modification can improve cellular permeability and alter interactions with a biological target.

In agrochemical research, fluorine-containing compounds play a pivotal role, with over half of the pesticides launched in the last two decades being fluorinated. semanticscholar.org The introduction of fluorine or fluorinated groups can dramatically enhance the efficacy of herbicides, insecticides, and fungicides by improving transport to the target site, increasing binding affinity, and blocking metabolic deactivation. researchgate.net

Investigation of Structure-Activity Relationships (SAR) through Fluoroazetidine Moiety Incorporation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The incorporation of the this compound moiety is a valuable strategy in SAR exploration for several reasons:

Probing Polar Interactions: The fluorine atom is a weak hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets. Replacing a hydrogen atom or a methyl group with the fluoroazetidine can probe the electronic and steric requirements of a binding pocket.

Conformational Restriction: The rigid, four-membered ring of the azetidine limits the conformational freedom of the molecule compared to a more flexible acyclic amine. This can lock the molecule into a more bioactive conformation, leading to increased potency, and provides clearer SAR data.

Modulation of Basicity: The electronegative fluorine atom lowers the pKa of the azetidine nitrogen through an inductive effect. This can be a critical modification to optimize a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement. In one study, fluorination of a molecule proximal to an amine group was shown to increase permeability and reduce efflux. nih.gov

Metabolic Vectoring: By replacing a metabolically labile group (e.g., a methyl group prone to oxidation) with the fluoroazetidine, chemists can block a specific metabolic pathway. Observing the resulting change in activity and pharmacokinetic profile provides crucial SAR information.

Exploitation of Fluorine's Unique Impact on Biological Activity in Research

The unique physicochemical properties of fluorine are widely exploited in drug design to enhance the performance of bioactive molecules. Its small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere with minimal steric perturbation. However, its high electronegativity, the strongest of all elements, profoundly alters the electronic properties of a molecule.

Table 1: Comparison of Physicochemical Properties of Hydrogen vs. Fluorine

| Property | Hydrogen (C-H) | Fluorine (C-F) | Impact on Drug Design |

|---|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric change; F can serve as a bioisostere of H. |

| Electronegativity (Pauling) | 2.20 | 3.98 | Induces strong dipoles, alters pKa of nearby groups, can form productive polar interactions with targets. |

| Bond Dissociation Energy | ~413 kJ/mol | ~485 kJ/mol | Increases metabolic stability by making the C-F bond resistant to enzymatic cleavage. |

Data compiled from general chemistry and medicinal chemistry literature.

These properties are leveraged to fine-tune drug candidates, improving their potency, selectivity, and pharmacokinetic profiles.

A primary application of fluorination in drug discovery is to enhance a compound's metabolic stability. Many drug candidates fail due to rapid metabolism, typically through oxidation of C-H bonds by cytochrome P450 (CYP) enzymes in the liver. This leads to a short biological half-life and poor in vivo exposure.

Influence on Acidity and Basicity of Proximal Functional Groups within Research Compounds

The introduction of a fluorine atom into an organic molecule, particularly in proximity to an ionizable center, exerts a powerful influence on its acid-dissociation constant (pKa). In the case of this compound, the fluorine atom is positioned beta (β) to the ring's nitrogen atom. Due to fluorine's high electronegativity, it creates a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom through the carbon-carbon bonds of the azetidine ring.

This reduction in electron density on the nitrogen atom makes its lone pair of electrons less available to accept a proton. Consequently, the basicity of the azetidine nitrogen is significantly decreased compared to its non-fluorinated counterpart, 2-methylazetidine (B154968). This translates to a lower pKa value for the protonated form of the amine. researchgate.netlibretexts.org The magnitude of this pKa shift is a critical factor for medicinal chemists, as the ionization state of a drug molecule at physiological pH (typically around 7.4) profoundly affects its solubility, membrane permeability, and ability to interact with its biological target. researchgate.net

The principle is broadly applicable; placing a fluorine atom near other basic groups similarly reduces their basicity. Conversely, if positioned near an acidic proton, the inductive effect would stabilize the resulting conjugate base, thereby increasing the acidity of the functional group (i.e., lowering its pKa). mdpi.com This predictable modulation of pKa allows for the rational design of compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound | Key Structural Feature | Predicted pKa Change The pKa value reflects the acidity of the conjugate acid of the amine. A lower pKa indicates a weaker base. | Primary Reason |

|---|---|---|---|

| 2-Methylazetidine | Non-fluorinated | Baseline | Standard basicity of a secondary cyclic amine. |

| This compound | β-Fluorination | Significant Decrease | Strong inductive electron withdrawal by the fluorine atom reduces the electron density on the nitrogen, making it less basic. researchgate.net The electronegative fluorine pulls electron density through the sigma bonds of the ring, a phenomenon known as the inductive effect. |

Effects on Protein-Ligand Binding Dynamics and Enzyme/Receptor Interactions

The incorporation of this compound into a ligand can have multifaceted effects on its interaction with a target protein, enzyme, or receptor. These effects stem from both the electronic and conformational consequences of fluorination.

Modulation of Intermolecular Forces: The highly polarized carbon-fluorine (C-F) bond can participate in favorable intermolecular interactions within a protein's binding pocket. While not a classical hydrogen bond acceptor, the fluorine atom can engage in weaker electrostatic interactions, such as those with backbone N-H groups or other polarized C-H donors. nih.govbohrium.com Furthermore, replacing a C-H with a C-F bond can alter the local molecular dipole, which may lead to more favorable electrostatic complementarity with the protein surface. Computational and experimental studies have shown that fluorination can lead to significantly different binding modes compared to non-fluorinated analogues, sometimes resulting in substantial gains in binding affinity. nih.gov

Disruption of Water Networks: Fluorine substitution can also impact binding affinity through its effects on the network of water molecules within a binding site. nih.gov A strategically placed fluorine atom can displace a "bad" water molecule (one that makes unfavorable interactions), leading to an entropic gain and improved affinity. Conversely, it can also disrupt a network of "good" water molecules, which could be detrimental. Studies on fluorinated ligands have shown they can induce markedly different protein-water hydrogen bond networks compared to their non-fluorinated counterparts, highlighting the complex role of solvation in molecular recognition. fu-berlin.de

| Mechanism | Description | Potential Outcome on Binding The overall effect on binding affinity (Ki, Kd, or IC50) depends on the specific protein target and binding site environment. |

|---|---|---|

| Electrostatic Interactions | The polarized C-F bond can engage in favorable dipole-dipole or weak hydrogen bonding interactions with the protein. | Increased binding affinity. |

| Conformational Rigidity | The azetidine ring restricts bond rotation, and fluorination can further bias ring puckering, pre-organizing the ligand for binding. | Increased affinity due to reduced entropic penalty upon binding. |

| Solvation/Desolvation Effects Fluorine's hydrophobic nature can alter how water molecules are organized in the binding pocket. | Displacement of unfavorable water molecules from the binding site upon ligand binding. nih.govfu-berlin.de | Increased affinity due to favorable entropic changes. |

| Metabolic Blocking | The strong C-F bond can block sites of metabolic oxidation, increasing the ligand's half-life at the target. | Indirectly enhances duration of action, not necessarily binding affinity itself. |

Utility of Fluoroazetidines as Non-Natural Amino Acids and Peptidomimetics in Chemical Biology

In the field of chemical biology, small, constrained, and functionalized building blocks are invaluable for creating novel peptides and peptidomimetics with enhanced properties. Fluoroazetidines, including derivatives of this compound, serve as unique non-natural amino acids that can be incorporated into peptide chains to confer specific advantages over their natural counterparts.

Enhanced Stability and Bioavailability: Peptides are often limited as therapeutic agents due to their rapid degradation by proteases. The incorporation of a fluoroazetidine-based amino acid can dramatically increase a peptide's stability. nih.gov The unnatural structure of the azetidine ring is not readily recognized by many proteases, sterically hindering the cleavage of adjacent peptide bonds. For example, 3-fluoroazetidine (B1273558) carboxylic acids have been synthesized as analogues of 3-hydroxyazetidinecarboxylic acid, a compound whose amides are unstable. The fluoro-analogue is not susceptible to the same cleavage pathways, making it a robust building block for more stable peptides. nih.gov

Conformational Constraints for Secondary Structure Mimicry: The rigid four-membered ring of a fluoroazetidine imposes tight conformational constraints on the peptide backbone. This property is exploited in the design of peptidomimetics—compounds that mimic the structure and function of a natural peptide's secondary structure (e.g., β-turns or helices) but with improved pharmacological properties. nih.gov By strategically placing a fluoroazetidine residue, researchers can induce specific turns or kinks in a peptide chain, forcing it to adopt a conformation that is optimal for binding to a specific receptor or enzyme.

Probes for Biological Studies: The fluorine atom itself serves as a valuable spectroscopic probe. Since fluorine is virtually absent in biological systems, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation, binding, and dynamics of a fluoroazetidine-containing peptide in a complex biological environment without background interference. nih.gov This makes these building blocks powerful tools for elucidating mechanisms of protein-ligand interactions and enzyme activity.

Future Directions and Emerging Research Avenues for 3 Fluoro 2 Methylazetidine

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of functionalized azetidines, particularly those with multiple stereocenters like 3-fluoro-2-methylazetidine, remains a challenge due to inherent ring strain. researchgate.net Future research will prioritize the development of synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Key areas of development include:

Catalytic Methodologies : Exploration of novel catalytic systems, including transition metal catalysis (e.g., Palladium, Rhodium) and photocatalysis, is expected to yield more direct and atom-economical routes. bioquicknews.comresearchgate.net Photocatalytic reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition of imines and alkenes), offer a promising avenue for constructing the azetidine (B1206935) core under mild conditions. researchgate.netmit.edu

Strain-Release Strategies : Further investigation into strain-release reactions of highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, could provide versatile pathways to diversely substituted azetidines. nih.gov

Flow Chemistry : The implementation of continuous flow technologies can offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability, making the synthesis of this compound more amenable to industrial production.